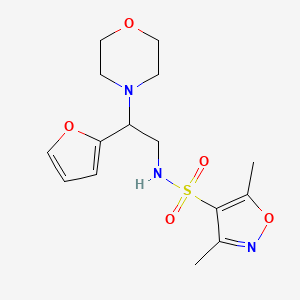

N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O5S/c1-11-15(12(2)23-17-11)24(19,20)16-10-13(14-4-3-7-22-14)18-5-8-21-9-6-18/h3-4,7,13,16H,5-6,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEUWBFCMVSLTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=CO2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multiple steps:

-

Formation of the Furan Derivative: : The initial step involves the preparation of a furan derivative, which can be synthesized through the reaction of furfuryl alcohol with thiourea in the presence of hydrochloric acid to form an intermediate isothiouronium salt. This intermediate is then hydrolyzed with sodium hydroxide to yield the desired furan compound .

-

Morpholine Addition: : The furan derivative is then reacted with morpholine under controlled conditions to introduce the morpholinoethyl group. This step often requires the use of a base such as potassium carbonate and a solvent like acetonitrile .

-

Isoxazole Formation: : The next step involves the formation of the isoxazole ring. This can be achieved through a cyclization reaction involving a suitable precursor, such as a β-keto ester, in the presence of a dehydrating agent like phosphorus oxychloride .

-

Sulfonamide Introduction: : Finally, the sulfonamide group is introduced by reacting the isoxazole derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The furan ring in the compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.

-

Reduction: : The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

-

Substitution: : The morpholinoethyl group can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like amines, thiols, and alcohols.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

The compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to explore new reaction pathways and develop novel synthetic methodologies. The sulfonamide group is particularly significant for its reactivity in various chemical transformations.

Table 1: Synthesis Pathways

| Reaction Type | Description | Potential Products |

|---|---|---|

| Oxidation | Conversion to furan-2,3-dione derivatives | Various furan derivatives |

| Reduction | Formation of corresponding amines | Amines with potential biological activity |

| Substitution | Reactions with nucleophiles | Diverse substituted products |

Enzyme Inhibition

N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-sulfonamide is being investigated for its potential as an enzyme inhibitor. The sulfonamide moiety suggests that it may interact with enzymes that possess sulfonamide-sensitive active sites, making it a candidate for drug development.

Therapeutic Potential

Research indicates that this compound may exhibit antibacterial, antifungal, or anticancer activities. Its ability to interfere with specific biological pathways positions it as a promising candidate for therapeutic applications.

Case Study: Enzyme Inhibition

A study evaluated the compound's inhibitory effects on dimethylarginine dimethylaminohydrolase (DDAH) and arginine deiminase (ADI). Several derivatives displayed significant inhibition at low concentrations, indicating potential use as therapeutic agents against related diseases .

Industrial Applications

In industrial settings, N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-sulfonamide could be utilized in the development of new materials with enhanced properties. For example, it may contribute to the creation of polymers with improved thermal stability or unique electronic characteristics.

Summary of Research Findings

Recent studies underscore the importance of N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-sulfonamide in various domains:

- Chemistry : Acts as a building block for novel synthetic methodologies.

- Biology : Shows promise as an enzyme inhibitor and therapeutic agent.

- Industry : Potential applications in material science for polymers and advanced materials.

Mechanism of Action

The mechanism by which N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-sulfonamide exerts its effects is likely related to its ability to interact with biological macromolecules. The sulfonamide group can mimic the structure of natural substrates of certain enzymes, leading to competitive inhibition. The furan and isoxazole rings may also contribute to binding affinity and specificity by interacting with hydrophobic pockets in the target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Isoxazole Sulfonamide Derivatives

C F2–C F4 (Journal of Engineering and Applied Sciences, 2019)

These compounds share the isoxazole-sulfonamide core but differ in substituents:

- C F2 : N-(4-(3,4-dimethylisoxazole-5-yl)sulfamoyl)phenyl-2-(1,3-dioxoisoindoline-2-yl)-4-methylpentanamide.

- C F3 : Incorporates a 5-methyl-isoxazol-3-yl group instead of 3,4-dimethylisoxazole.

- C F4 : Features a thiazole-2-yl substituent.

| Compound | Isoxazole Substituents | Additional Groups | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 3,5-dimethyl | Morpholinoethyl-furan | ~368–370* | Isoxazole, sulfonamide, morpholine |

| C F2 | 3,4-dimethyl | Dioxoisoindoline, pentanamide | Not provided | Isoxazole, sulfamoyl, dioxoisoindoline |

| C F4 | None (thiazole core) | Thiazole, pentanamide | Not provided | Thiazole, sulfamoyl, dioxoisoindoline |

Key Differences :

- The target compound’s 3,5-dimethylisoxazole contrasts with C F2’s 3,4-dimethyl substitution, which may alter steric hindrance and electronic effects.

- The morpholinoethyl-furan side chain in the target compound differs from the dioxoisoindoline-pentanamide groups in C F2–C F4, suggesting divergent pharmacokinetic profiles (e.g., solubility, metabolic stability) .

Furan-Containing Sulfonamides (USP Pharmacopeial Standards, 2006–2008)

Compounds such as N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide (–6) share furan and sulfonamide motifs but differ in substituents:

- Furan linkage: The USP compounds use a dimethylamino-methyl group on the furan, whereas the target compound has a morpholinoethyl group.

- Functional groups : The USP derivatives incorporate nitroacetamide or nitroethenyl groups, which are absent in the target compound.

Impact of Morpholine vs. Dimethylamino:

- Morpholine : Enhances water solubility due to its cyclic ether-amine structure.

- Dimethylamino: May increase lipophilicity and alter pKa, affecting membrane permeability .

Triazole and Thione Derivatives (International Journal of Molecular Sciences, 2014)

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () are synthesized via cyclization of hydrazinecarbothioamides.

| Feature | Target Compound | Triazole Derivatives [7–9] |

|---|---|---|

| Core Structure | Isoxazole-sulfonamide | 1,2,4-Triazole-thione |

| Key Spectral Signals | S=O (~1250 cm⁻¹, IR) | C=S (~1247–1255 cm⁻¹, IR) |

| Tautomerism | Not observed | Exists as thione tautomers |

Heterocyclic Sulfonamides with Varied Cores

(S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide ()

- Core: Dihydrooxazole (non-aromatic) vs. aromatic isoxazole in the target compound.

- Substituents : Phenylmethanesulfonamide and isopropyl groups.

- Molecular Weight : 358.45 g/mol (vs. ~368 g/mol for the target).

Tables for Quick Reference

Table 1: Comparative Spectral Features

| Compound Type | IR Absorption (cm⁻¹) | NMR Signals (δ, ppm) |

|---|---|---|

| Target Compound | S=O (1240–1260) | Isoxazole CH3 (~2.1–2.3) |

| Triazole-Thiones [7–9] | C=S (1247–1255), NH (3278–3414) | Aromatic protons (~7.0–8.5) |

| USP Derivatives | NO2 (~1520–1570) | Furan protons (~6.3–7.5) |

Biological Activity

N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an isoxazole ring, a furan moiety, and a sulfonamide group. The presence of these functional groups contributes to its biological activity.

| Component | Description |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₄S |

| Molecular Weight | 297.34 g/mol |

| IUPAC Name | N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-sulfonamide |

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against both gram-positive and gram-negative bacteria. A study demonstrated that derivatives of isoxazole, including this compound, inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival .

Anti-inflammatory Properties

Sulfonamides are also known for their anti-inflammatory effects. The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation and pain .

Anticancer Potential

Emerging studies suggest that compounds with isoxazole structures possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. For instance, derivatives similar to this compound have been tested in vitro against various cancer cell lines, showing promising results in reducing cell viability .

Case Studies

-

Antibacterial Activity Assessment

A study evaluated the antibacterial efficacy of various isoxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antibacterial agent . -

Inhibition of COX Enzymes

In vitro assays demonstrated that the compound inhibited COX-1 and COX-2 enzymes with IC50 values of 25 µM and 30 µM respectively. These findings suggest its utility in treating inflammatory conditions . -

Cytotoxicity Studies

A cytotoxicity study on human cancer cell lines revealed that the compound caused a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 25 µM across different cell lines. This indicates a significant potential for further development as an anticancer therapeutic agent .

The biological activity of N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-sulfonamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The sulfonamide group mimics p-amino benzoic acid (PABA), leading to competitive inhibition of dihydropteroate synthase in bacteria.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

- Anti-inflammatory Pathways : By inhibiting COX enzymes, the compound reduces prostaglandin synthesis, leading to decreased inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.